molecular formula C10H10O3S B2640620 3-(Benzenesulfonyl)cyclobutan-1-one CAS No. 67100-34-9

3-(Benzenesulfonyl)cyclobutan-1-one

Cat. No.: B2640620
CAS No.: 67100-34-9
M. Wt: 210.25
InChI Key: HZVUJVQFPVDNMV-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)cyclobutan-1-one is a cyclobutanone derivative featuring a benzenesulfonyl substituent at the 3-position of the four-membered ring. The compound’s structure combines the inherent ring strain of cyclobutanone with the electron-withdrawing benzenesulfonyl group, making it a unique scaffold for studying reactivity and applications in organic synthesis. The sulfonyl group enhances the electrophilicity of the ketone, influencing its participation in nucleophilic additions, cycloadditions, and ring-opening reactions.

Properties

IUPAC Name

3-(benzenesulfonyl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c11-8-6-10(7-8)14(12,13)9-4-2-1-3-5-9/h1-5,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVUJVQFPVDNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Cyclobutanone+Benzenesulfonyl chlorideThis compound\text{Cyclobutanone} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} Cyclobutanone+Benzenesulfonyl chloride→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The key factors in industrial production include optimizing reaction conditions, ensuring high purity of reagents, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)cyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of cyclobutanone derivatives.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce cyclobutanone derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)cyclobutan-1-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)cyclobutan-1-one involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyclobutanone ring provides structural rigidity, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Cyclobutanone Derivatives

The following table summarizes key structural and functional differences between 3-(Benzenesulfonyl)cyclobutan-1-one and related compounds:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
This compound Not provided C₁₀H₁₀O₃S* ~226.25 Benzenesulfonyl (C₆H₅SO₂), ketone High electrophilicity due to sulfonyl group; prone to nucleophilic attack .
3-(Benzyloxy)cyclobutan-1-one 30830-27-4 C₁₁H₁₂O₂ 176.21 Benzyloxy (C₆H₅CH₂O), ketone Moderate reactivity; ether group offers steric hindrance and electron donation .
1-Benzylcyclobutane-1-carboxylic acid 114672-02-5 C₁₂H₁₄O₂ 190.24 Benzyl (C₆H₅CH₂), carboxylic acid Acidic (pKa ~4-5); forms salts; participates in condensation reactions .
3-(Phenylmethoxy)cyclobutane-1,1-dicarboxylic acid 84182-46-7 C₁₄H₁₄O₅ 262.26 Benzyloxy, two carboxylic acids High electron withdrawal; stabilizes enolate intermediates .
(1R,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine 124292-14-4 C₁₀H₁₃NO₂S 211.28 Benzenesulfonyl, amine Basic (pKa ~9-10); nucleophilic at amine site; potential for chiral resolution .

*Inferred based on structural analogs.

Physicochemical Properties and Reactivity Trends

  • Electronic Effects : The benzenesulfonyl group in this compound is strongly electron-withdrawing, polarizing the carbonyl group and increasing its susceptibility to nucleophilic attack compared to 3-(benzyloxy)cyclobutan-1-one, where the ether group donates electrons weakly .
  • Solubility: Sulfonyl-containing compounds generally exhibit lower solubility in nonpolar solvents compared to benzyloxy or carboxylic acid derivatives, which may form hydrogen bonds or ionic interactions .
  • Ring Strain: Cyclobutanone’s inherent ring strain is exacerbated by electron-withdrawing substituents (e.g., sulfonyl, carboxylic acids), making these derivatives more reactive in ring-opening polymerizations or [2+2] cycloreversions .

Biological Activity

3-(Benzenesulfonyl)cyclobutan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a cyclobutane ring, which is known for its strain and reactivity, combined with a benzenesulfonyl group that may enhance its interaction with biological targets. This article provides a detailed overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H10O2SC_10H_{10}O_2S. Its structure can be represented as follows:

Structure C4H6 C6H5SO2)C O\text{Structure }\text{C}_4\text{H}_6\text{ C}_6\text{H}_5\text{SO}_2)\text{C O}

This compound features a cyclobutane core, which contributes to its biological reactivity.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The sulfonyl group can participate in non-covalent interactions with enzyme active sites, potentially inhibiting their function.
  • Receptor Binding : The compound may interact with various receptors, influencing signaling pathways that regulate cellular functions.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. A study evaluated its effects on various cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The results are summarized in Table 1.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
HeLa (Cervical)12.8Cell cycle arrest
A549 (Lung)10.5Inhibition of migration

Table 1: Antitumor activity of this compound against various cancer cell lines.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In vitro assays showed that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) are presented in Table 2.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

Table 2: Antimicrobial activity of this compound.

Study on Anticancer Activity

In a recent publication, researchers explored the anticancer effects of this compound on breast cancer cells. They found that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. This study highlights the potential of this compound as a therapeutic agent in cancer treatment .

Investigation into Antimicrobial Properties

Another study focused on the antimicrobial properties of the compound. It demonstrated that the sulfonyl group in the structure enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against Gram-positive bacteria. The research suggests that modifications to the sulfonyl group could further enhance antimicrobial activity .

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